4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate is a structurally complex sulfonate ester featuring a pyridine core substituted with chloro and trifluoromethyl groups, linked via a methylene bridge to a phenyl ring. The benzenesulfonate moiety is further functionalized with an acetylamino group at the para position.
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-acetamidobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O4S/c1-13(28)27-16-4-8-18(9-5-16)32(29,30)31-17-6-2-14(3-7-17)10-20-19(22)11-15(12-26-20)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYMDDDSPRQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries. The specific targets can vary depending on the application and the specific biochemical pathways involved.
Mode of Action
It’s worth noting that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in various applications due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Compounds containing a trifluoromethyl group, like this one, have been widely used in the agrochemical industry. They participate in various biochemical reactions, but the exact pathways would depend on the specific targets and the environment in which the compound is used.
Pharmacokinetics
Trifluoromethyl groups are known to enhance the metabolic stability of drugs, potentially improving their bioavailability.
Result of Action
Tfmp derivatives have been used in various applications due to their unique physicochemical properties and the unique characteristics of the pyridine moiety. The exact effects would depend on the specific targets and the environment in which the compound is used.
Biological Activity
The compound 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate is a complex organic molecule with potential applications in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C19H12ClF3N2O3S
- CAS Number : 338416-31-2
- Molecular Weight : 426.81 g/mol
The biological activity of this compound is primarily attributed to its structural components, which include a pyridine ring and a sulfonate group. These features enable interactions with biological receptors and enzymes, potentially influencing various metabolic pathways.
Biological Activity Overview
The compound has been evaluated for its activity against several types of cancer cells and other biological targets. Key findings include:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC) cells. For instance, a study reported effective inhibition of the RPMI-8226 myeloma cell line at concentrations as low as .
-
Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell proliferation.
- Modulation of the immune response through interaction with immune cell receptors.
Case Studies
-
Study on Anticancer Efficacy :
- A series of trifluoromethylated compounds similar to the target compound were synthesized and tested against the NCI-60 human tumor cell line panel. The results indicated significant activity against leukemia and renal cancer cell lines, suggesting that modifications in structure can enhance biological activity .
- Toxicological Assessment :
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| RPMI-8226 (Leukemia) | 0.1 | Significant apoptosis induction |
| A549 (Lung Cancer) | 0.5 | Cell cycle arrest |
| A498 (Renal Cancer) | 0.3 | Inhibition of proliferation |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its trifluoromethylpyridinylmethylphenyl and acetylamino-benzenesulfonate groups. Key comparisons with analogues include:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
- Trifluoromethyl vs. Formyl/Ethoxy Groups : The absence of CF₃ in 432012-07-2 diminishes lipophilicity, which may reduce membrane permeability compared to the target compound .
- Acetylamino Position: The 4-acetylamino group in the target compound mirrors that in TG2 inhibitor 18, where this substituent enhanced inhibitory activity by 40% compared to non-acetylated analogues . This suggests the acetylamino group’s critical role in hydrogen bonding or steric stabilization.
- Sulfonate vs. Amide Linkages : The sulfonate ester in the target compound offers greater acidity and solubility compared to amide-based analogues like the metoclopramide impurity, which may influence pharmacokinetics .
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate?
Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:
Nucleophilic substitution : The pyridinylmethyl group is introduced by reacting 3-chloro-5-(trifluoromethyl)-2-pyridine methanol with a chlorinated phenyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonation : The 4-(acetylamino)benzenesulfonate group is attached using sulfonyl chloride derivatives, often in anhydrous dichloromethane with catalytic DMAP .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product. Purity is confirmed via HPLC (>95%) and NMR .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects. To address this:
- Perform variable-temperature NMR to assess dynamic behavior of the pyridinylmethyl or sulfonate groups .
- Use DFT calculations (e.g., Gaussian or ORCA) to model the lowest-energy conformers and compare with XRD-derived bond angles and torsional strains .
- Validate via 2D NOESY to detect through-space interactions that stabilize specific conformations in solution .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
The compound’s structural motifs (trifluoromethylpyridine, sulfonate ester) make it valuable for:
- Medicinal chemistry : As a protease inhibitor scaffold due to the sulfonate group’s electrophilic reactivity .
- Material science : As a precursor for fluorinated polymers with enhanced thermal stability (TGA analysis shows decomposition >250°C) .
- Agrochemical studies : The pyridine moiety is explored for herbicidal activity via acetyl-CoA carboxylase inhibition assays .
Advanced: What experimental design principles apply when studying its environmental fate?
Methodological Answer:
To evaluate environmental persistence and degradation:
- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. The trifluoromethyl group may resist hydrolysis, requiring extended timelines .
- QSAR modeling : Use software like EPI Suite to predict log Kow (lipophilicity) and bioaccumulation potential, informed by substituent contributions (e.g., -CF₃ increases log Kow by ~1.2 units) .
- Microcosm assays : Test microbial degradation in soil/water systems under aerobic/anaerobic conditions, quantifying metabolites via GC-MS .
Advanced: How can computational methods optimize its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME calculate bioavailability (e.g., high TPSA >90 Ų may limit blood-brain barrier penetration) .
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., human serum albumin for plasma binding) based on sulfonate and pyridine hydrophobicity .
- MD simulations : GROMACS can simulate solvation dynamics to assess stability of the acetylamino group in aqueous environments .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the pyridinylmethyl (δ ~4.5 ppm, singlet) and sulfonate aromatic protons (δ ~7.8–8.2 ppm) .
- FT-IR : Confirm sulfonate ester formation via S=O stretches at 1170–1200 cm⁻¹ and C-F stretches at 1100–1150 cm⁻¹ .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~530–540 m/z) with <3 ppm error .
Advanced: What strategies improve synthetic yield in large-scale preparations?
Methodological Answer:
- Catalyst optimization : Replace traditional Pd(PPh₃)₄ with XPhos Pd G3 for Suzuki couplings (reported 15% yield increase in analogous reactions) .
- Microwave-assisted synthesis : Reduce reaction time for sulfonation from 12 hrs to 2 hrs (80°C, 300 W) while maintaining >90% yield .
- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis of the sulfonate ester) by precise control of residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
